molecular formula C8H18N2O4S2 B111441 N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide CAS No. 122833-58-3

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

Cat. No. B111441
M. Wt: 270.4 g/mol
InChI Key: JUWLQVLCYRNWSV-HTQZYQBOSA-N
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Description

“(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine” is a N,N’-dimethylated derivative of enantiopure 1,2-diaminocyclohexane .


Synthesis Analysis

This compound can be formed during the hydrolysis of (R3a, R7a)-1,3-(dimethyl)-2-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide using HCl-methanol . It has also been used in the preparation of 4H-benzo[f]imidazo[1,4]diazepin-6-one through multi-component Ullmann coupling reaction .


Molecular Structure Analysis

The molecular formula of “(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine” is C8H18N2 .


Chemical Reactions Analysis

The structure of a chiral (1R,2R)-N,N’-bis-(salicylidene)-1,2-diphenyl-1,2-ethanediamine Schiff base dye was found to be in the enol-imine tautomer, stabilized by two intramolecular O–H···N hydrogen bonds .


Physical And Chemical Properties Analysis

“(1R,2R)-N,N’-Dimethyl-1,2-cyclohexanediamine” is a solid at 20°C . It has a melting point of 43.0 to 47.0 °C and a specific rotation of -138 to -148 deg (C=4, CHCl3) .

Scientific Research Applications

  • Asymmetric Catalysis

    • Application: This compound is used in the synthesis of chiral tropocoronands . These are cyclic compounds that can bind to metal ions, forming complexes that can act as catalysts in asymmetric reactions. Asymmetric catalysis is a key method for producing enantiomerically pure compounds, which are important in pharmaceuticals and other areas.
  • Formation of Metal Complexes

    • Application: “(1R,2R)-(-)-1,2-Diaminocyclohexane” is a versatile ligand for the formation of metal complexes . These complexes can have various applications, such as in catalysis, materials science, and bioinorganic chemistry.
  • Digital-to-Analog Conversion

    • Application: An R–2R ladder configuration is a simple and inexpensive way to perform digital-to-analog conversion (DAC), using repetitive arrangements of precise resistor networks in a ladder-like configuration .
    • Method: Each tap of the string generates a different voltage, which can be compared with another voltage: this is the basic principle of a flash ADC (analog-to-digital converter) .
    • Results: The main disadvantage is that this architecture requires comparators, one for each resistor; and this number cannot be reduced by using an R-2R network because such a network would not have separate outputs for each voltage .
  • Waveform Generation

    • Application: The R-2R ladder can be used in waveform generation . This involves creating a specific shape of voltage or current that is time-dependent, such as a sine wave or square wave. This is useful in many areas of electronics, including audio processing, telecommunications, and signal processing.
    • Method: The R-2R ladder is used in a digital-to-analog converter (DAC) configuration. By changing the digital input, the analog output can be varied to create the desired waveform .
    • Results: The use of an R-2R ladder allows for precise control over the waveform, enabling the creation of a wide range of signals with different shapes and frequencies .
  • Signal Conditioning

    • Application: The R-2R ladder can be used for signal conditioning . This involves manipulating a signal in such a way that it meets the requirements of the next stage of processing. This can include amplification, filtering, or conversion between analog and digital signals.
    • Method: The R-2R ladder can be used in a DAC or ADC (analog-to-digital converter) configuration, depending on whether the signal needs to be converted from digital to analog or vice versa .
    • Results: The use of an R-2R ladder allows for precise control over the signal, ensuring that it can be accurately processed by the next stage of the system .
  • Instrumentation Calibration

    • Application: The R-2R ladder can be used in the calibration of instrumentation . This involves adjusting the output or response of an instrument to ensure its readings are accurate and consistent.
    • Method: The R-2R ladder can be used in a DAC configuration to provide a precise reference voltage or current . This can then be compared with the output of the instrument to determine if any adjustment is necessary.
    • Results: The use of an R-2R ladder allows for precise calibration of instruments, ensuring their readings are accurate and reliable .

Safety And Hazards

This compound is classified as dangerous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWLQVLCYRNWSV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453148
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

CAS RN

122833-58-3
Record name N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dimethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ahmed - 2020
Number of citations: 0

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